molecular formula C14H20N2O3 B2686567 tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate CAS No. 2219380-10-4

tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate

Cat. No.: B2686567
CAS No.: 2219380-10-4
M. Wt: 264.325
InChI Key: BFZIQJAITITEKS-UHFFFAOYSA-N
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Description

The tert-butyl carbamate moiety attached to the 1,4-benzoxazine scaffold in tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate makes it a valuable synthetic intermediate and building block in medicinal chemistry research. This structure is a privileged scaffold in the design and development of novel bioactive molecules. Compounds based on the 1,4-benzoxazine core have been investigated for their potential as antimicrobial agents . Furthermore, structural analogs containing the tert-butyl group, such as 2-tert-butylbenzothiazole derivatives, have demonstrated significant biological activity in pharmacological studies, particularly as antifilarial drugs that target mitochondrial function in parasites . Researchers utilize this carbamate-protected benzoxazine derivative to explore new therapeutic avenues, studying its incorporation into larger molecular architectures aimed at modulating specific biological targets. Its primary value lies in its role in chemical synthesis, serving as a key precursor for the generation of diverse compound libraries for high-throughput screening and mechanism of action studies.

Properties

IUPAC Name

tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-11-12(8-10)18-7-6-15-11/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZIQJAITITEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate typically involves the reaction of 3,4-dihydro-2H-1,4-benzoxazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Structure and Composition

Tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 2219380-10-4

The compound features a tert-butyl group attached to a benzoxazine moiety, which is known for its diverse biological activities.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds related to benzoxazines exhibit anticancer properties. This compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells, making it a potential candidate for drug development .
  • Neuroprotective Effects : The compound has been explored for its neuroprotective effects in models of neurodegenerative diseases. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
  • Anti-inflammatory Properties : this compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions .

Agricultural Applications

  • Pesticidal Activity : The compound has been studied for its potential use as a pesticide. Its structural similarity to other bioactive compounds suggests that it may possess insecticidal or fungicidal properties. Field trials are necessary to evaluate its efficacy and safety in agricultural settings .
  • Plant Growth Regulation : Some studies suggest that benzoxazine derivatives can act as growth regulators in plants. This compound may enhance growth parameters such as root development and overall plant vigor .

Case Study 1: Anticancer Research

In a study published by the American Chemical Society, researchers synthesized several derivatives of benzoxazine and evaluated their anticancer activity against breast cancer cell lines. This compound was one of the most effective compounds tested, demonstrating significant cytotoxicity at low micromolar concentrations .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted the efficacy of benzoxazine derivatives in reducing neuronal cell death induced by oxidative stress. This compound was found to significantly decrease markers of oxidative damage in cultured neurons .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate involves its interaction with specific molecular targets in the body. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. This compound can also form covalent bonds with biological molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues, emphasizing differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Features Key Applications/Findings Source
tert-Butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate Not provided Benzoxazine core, Boc-protected methylamine Intermediate for ROR-gamma modulators ; commercial building block
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (PBY1403190) 154737-89-0 Cyclopentyl ring with hydroxyl and Boc-protected amine Chiral intermediate in drug synthesis; stereochemistry impacts bioavailability
tert-Butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate (63) Not provided Fused oxazolo-oxazine, pyridinyl, cyclopropane, and Boc groups Potent kinase inhibitor; melting point: 131–133°C; SAR studies highlight cyclopropane’s role in binding
tert-Butyl N-[(4-methylpiperidin-4-yl)carbamate (PB02909) 163271-08-7 Piperidine ring with methyl and Boc-protected amine Used in CNS drug discovery; methyl substitution enhances metabolic stability

Key Comparative Insights

  • Heterocyclic Core Variations :

    • The benzoxazine scaffold (target compound) offers planar aromaticity for π-π interactions in receptor binding, whereas piperidine (PB02909) and cyclopentane (PBY1403190) derivatives provide conformational flexibility .
    • Compound 63’s fused oxazolo-oxazine system increases rigidity, improving selectivity in kinase inhibition compared to the simpler benzoxazine .
  • Substituent Effects: The Boc group in all analogues serves as a temporary amine protector, enabling selective deprotection in multi-step syntheses . Hydroxyl (PBY1403190) and methyl (PB02909) substituents modulate solubility and metabolic stability.
  • Biological Activity :

    • Benzoxazine derivatives (target compound, Compound 63) show promise in autoimmune disease targets (e.g., ROR-gamma), while piperidine carbamates (PB02909) are more common in CNS drug discovery .
    • Compound 63’s pyridinyl-cyclopropane moiety enhances kinase inhibition potency by 10-fold compared to simpler benzoxazines, as per SAR data .

Biological Activity

tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate is a compound with potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Its effectiveness was evaluated in various cancer cell lines, demonstrating significant cytotoxicity.

  • Mechanism of Action :
    • The compound appears to exert its anticancer effects through multiple pathways, including the induction of apoptosis and inhibition of cell proliferation.
    • It has been suggested that the compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
  • Case Studies :
    • In a study involving human glioblastoma cell lines (U87 and U138), this compound demonstrated an LC50 (lethal concentration for 50% of cells) value as low as 200 nM, indicating potent cytotoxicity compared to other tested compounds .

Neuroprotective Effects

Preliminary investigations suggest that this compound may also possess neuroprotective properties. The benzoxazine moiety is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

In Vitro Studies

A series of in vitro assays were conducted to assess the biological activity of this compound:

Cell LineLC50 (nM)Observations
U87200High sensitivity to treatment
U138>300Less sensitive compared to U87
BE (breast cancer)18.9Most sensitive among tested lines

These findings indicate that the compound has a selective cytotoxic effect on certain cancer cell types while sparing others.

Pharmacokinetics

The pharmacokinetic profile of the compound is still under investigation. Initial studies suggest favorable absorption characteristics due to its lipophilicity, which may enhance its bioavailability when administered orally.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm BOC group integration (δ ~1.4 ppm for tert-butyl) and benzoxazine ring protons (δ 6.5–7.2 ppm for aromatic signals) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and detect trace impurities .

How do hydrogen-bonding interactions in the crystal lattice influence the stability of tert-butyl carbamate derivatives?

Advanced
X-ray crystallography reveals that intermolecular N–H···O hydrogen bonds between the carbamate carbonyl and adjacent benzoxazine N–H groups stabilize the crystal lattice, reducing hygroscopicity . Disruption of these interactions (e.g., via polar solvents) can lead to amorphous phases, affecting shelf stability. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds .

How should researchers resolve contradictions in reported reaction yields for this compound?

Methodological Approach
Discrepancies often arise from variations in:

  • Reagent purity : Use freshly distilled Boc₂O to avoid carbonate byproducts .
  • Moisture sensitivity : Strict anhydrous conditions (argon atmosphere, molecular sieves) improve reproducibility .
  • Catalyst loading : Palladium-based systems (1–5 mol%) require precise control to avoid over-reduction .
    Systematic Design of Experiments (DoE) can isolate critical factors (e.g., temperature, solvent ratio) using statistical software (JMP, Minitab) .

What computational methods are suitable for predicting the reactivity of this carbamate in nucleophilic substitution reactions?

Advanced
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states for reactions at the carbamate carbonyl. Solvent effects (PCM models) and Fukui indices identify electrophilic/nucleophilic sites . Molecular dynamics simulations (AMBER) predict conformational flexibility in solution, aiding reaction pathway optimization .

What are the best practices for handling and storing this compound to prevent degradation?

Q. Basic

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber glass vials to prevent photolysis .
  • Handling : Use gloveboxes for hygroscopic batches; avoid prolonged exposure to humidity (>40% RH) .
  • Waste disposal : Neutralize with dilute HCl before incineration to avoid toxic isocyanate release .

How can researchers validate the absence of genotoxic impurities in synthesized batches?

Q. Advanced

  • Ames test : In vitro bacterial reverse mutation assay (OECD 471) screens mutagenicity .
  • LC-MS/MS : Quantify trace impurities (e.g., alkylating agents) at ppm levels using MRM transitions .
  • ICH M7 Guidelines : Apply QSAR tools (e.g., DEREK Nexus) to predict impurity toxicity .

What strategies enhance the scalability of this compound’s synthesis while maintaining yield?

Q. Advanced

  • Flow chemistry : Continuous reactors reduce exothermic risks during Boc protection .
  • Catalyst recycling : Immobilized Pd nanoparticles (SiO₂-supported) improve turnover number (TON) in reductive steps .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression for real-time adjustments .

How does the electronic nature of substituents on the benzoxazine ring affect the carbamate’s reactivity?

Advanced
Electron-withdrawing groups (e.g., –NO₂, –CF₃) at the benzoxazine 6-position increase electrophilicity of the carbamate carbonyl, accelerating nucleophilic attack. Hammett substituent constants (σ) correlate with reaction rates in SNAr mechanisms . Conversely, electron-donating groups (–OCH₃) stabilize intermediates in Pd-catalyzed couplings, improving yields .

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